(2-Bromophenyl) 4-methyl-3-piperidin-1-ylsulfonylbenzoate
Description
(2-Bromophenyl) 4-methyl-3-piperidin-1-ylsulfonylbenzoate is a synthetic organic compound that features a bromophenyl group, a piperidine ring, and a sulfonylbenzoate moiety
Properties
IUPAC Name |
(2-bromophenyl) 4-methyl-3-piperidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4S/c1-14-9-10-15(19(22)25-17-8-4-3-7-16(17)20)13-18(14)26(23,24)21-11-5-2-6-12-21/h3-4,7-10,13H,2,5-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAVEIPQEQDOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2Br)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl) 4-methyl-3-piperidin-1-ylsulfonylbenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenol, is reacted with a suitable sulfonyl chloride under basic conditions to form the bromophenyl sulfonate intermediate.
Piperidine Introduction: The bromophenyl sulfonate intermediate is then reacted with 4-methylpiperidine in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl) 4-methyl-3-piperidin-1-ylsulfonylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups, such as converting the sulfonyl group to a sulfone or sulfoxide.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfone or sulfoxide derivatives.
Hydrolysis: Corresponding carboxylic acid and alcohol.
Scientific Research Applications
(2-Bromophenyl) 4-methyl-3-piperidin-1-ylsulfonylbenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions, especially those involving sulfonyl-containing compounds.
Mechanism of Action
The mechanism of action of (2-Bromophenyl) 4-methyl-3-piperidin-1-ylsulfonylbenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl) 4-methyl-3-piperidin-1-ylsulfonylbenzoate
- (2-Chlorophenyl) 4-methyl-3-piperidin-1-ylsulfonylbenzoate
- (2-Bromophenyl) 4-methyl-3-piperazin-1-ylsulfonylbenzoate
Uniqueness
(2-Bromophenyl) 4-methyl-3-piperidin-1-ylsulfonylbenzoate is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the piperidine ring enhances its pharmacokinetic properties.
This detailed article provides a comprehensive overview of (2-Bromophenyl) 4-methyl-3-piperidin-1-ylsulfonylbenzoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
